![molecular formula C9H6N2 B1439971 3-Ethynylimidazo[1,2-a]pyridine CAS No. 943320-53-4](/img/structure/B1439971.png)
3-Ethynylimidazo[1,2-a]pyridine
Overview
Description
3-Ethynylimidazo[1,2-a]pyridine is an organic compound with the molecular formula C9H6N2 . It is a solid, usually appearing as a yellow or brown powder . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Molecular Structure Analysis
The molecular structure of 3-Ethynylimidazo[1,2-a]pyridine consists of a fused bicyclic 5,6 heterocycle . The molecular weight of this compound is 142.16 .
Physical And Chemical Properties Analysis
3-Ethynylimidazo[1,2-a]pyridine is a solid compound with a molecular weight of 142.16 . It is very slightly soluble in water (0.8 g/L at 25 ºC), but soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have shown great potential in the development of optoelectronic devices. The unique structure of 3-Ethynylimidazo[1,2-a]pyridine could be utilized in creating components for organic light-emitting diodes (OLEDs) or other display technologies due to its luminescent properties .
Sensors
The luminescent nature of these compounds also makes them suitable for use in sensor technology3-Ethynylimidazo[1,2-a]pyridine could be applied in the design of chemical sensors that detect specific substances or environmental changes .
Anti-Cancer Drugs
Research has indicated that imidazo[1,2-a]pyridine derivatives can be used in pharmaceuticals, particularly as anti-cancer agents. The ethynyl group in 3-Ethynylimidazo[1,2-a]pyridine may offer a reactive site for further functionalization, potentially leading to new therapeutic compounds .
Confocal Microscopy and Imaging
These compounds’ ability to emit light can be harnessed in confocal microscopy and imaging techniques3-Ethynylimidazo[1,2-a]pyridine could be used as an emitter to enhance image contrast or as a fluorescent marker in biological studies .
Molecular Modeling and Simulation
The structural data of 3-Ethynylimidazo[1,2-a]pyridine can be used in molecular modeling and simulation programs to predict interactions with other molecules or to visualize molecular dynamics within various systems .
Synthetic Chemistry
As a building block in synthetic chemistry, 3-Ethynylimidazo[1,2-a]pyridine can be used to synthesize a wide range of complex molecules for various applications, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often used in the construction of various derivatives through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are often involved in various chemical transformations in organic reactions .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Action Environment
It is recommended to prevent further spillage or leakage if it is safe to do so and to avoid discharge into the environment .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against MDR-TB and XDR-TB . Therefore, the development of new synthetic methods and the exploration of its varied medicinal applications could be potential future directions .
properties
IUPAC Name |
3-ethynylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDPECEFKOJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676598 | |
Record name | 3-Ethynylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylimidazo[1,2-a]pyridine | |
CAS RN |
943320-53-4 | |
Record name | 3-Ethynylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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